molecular formula C8H8BrNO3 B6255514 methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1220422-00-3

methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B6255514
CAS RN: 1220422-00-3
M. Wt: 246.1
InChI Key:
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Description

“Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H6BrNO3 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .


Synthesis Analysis

The synthesis of “methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” involves the reaction of Methyl 2-hydroxynicotinate with N-Bromosuccinimide in dichloromethane at 50°C for 48 hours .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed through X-ray crystal structure determination . The InChI code for this compound is InChI=1/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 232.03 . The storage temperature is room temperature .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, H315, H319, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305, P338, P351, indicating that one should avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves the reaction of 2-methyl-3-oxobutanoic acid ethyl ester with 3-aminopyridine followed by bromination and cyclization.", "Starting Materials": [ "2-methyl-3-oxobutanoic acid ethyl ester", "3-aminopyridine", "bromine", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-methyl-3-oxobutanoic acid ethyl ester is reacted with 3-aminopyridine in the presence of sodium hydroxide and acetic acid to form ethyl 5-amino-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.", "Step 2: The resulting product is then brominated using bromine in acetic acid to form ethyl 5-amino-1-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.", "Step 3: Cyclization is then carried out by refluxing the brominated product with sodium hydroxide in diethyl ether and water to form methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate." ] }

CAS RN

1220422-00-3

Product Name

methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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